REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].C([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=O.[C:14]([O:23][CH3:24])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18]C([O-])=O>>[CH3:6][CH:7]([CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:1]([O:3][CH3:14])=[O:2].[CH2:17]([CH:16]([C:1]([O-:3])=[O:2])[CH2:15][C:14]([O:23][CH3:24])=[O:22])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OC
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4- and 3-formylvaleric esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
formylvaleric ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentenoic esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
molecular oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CCCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This increases the catalyst life
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CCC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC(=O)OC)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |